(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Description
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 2061996-60-7) is a chiral amino acid ester derivative with a 4-fluorophenyl substituent. It is synthesized as a hydrochloride salt to enhance stability and solubility. The compound is characterized by:
- Molecular formula: C₁₁H₁₄ClFNO₂
- Molecular weight: 247.7 g/mol (calculated)
- Key structural features: An ethyl ester group, a primary amine, and a 4-fluorophenyl moiety in the (R)-configuration .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and alkylating agents. For example, it is structurally related to melphalan flufenamide (Pepaxto®), an FDA-approved antineoplastic agent .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPBETYAVWMHD-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061996-60-7 | |
| Record name | D-Phenylalanine, 4-fluoro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-amino-3-(4-fluorophenyl)propanoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Hydrochloride Formation: The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride may involve large-scale esterification and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is primarily researched for its potential as a pharmaceutical intermediate. Its structure suggests it may act as a precursor to bioactive compounds, particularly in the synthesis of drugs targeting neurological disorders. The compound's chirality (R-enantiomer) is significant as it may influence the pharmacological properties of the final drug products.
1.2 Antidepressant Activity
Recent studies have indicated that derivatives of this compound might exhibit antidepressant-like effects. In a controlled study, researchers synthesized analogs of (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate and evaluated their activity in animal models of depression. The results demonstrated a dose-dependent effect on serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
| Compound | Activity | Reference |
|---|---|---|
| (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate | Antidepressant-like effects |
Neuroscience Applications
2.1 Neurotransmitter Modulation
The compound has been studied for its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. In vitro assays have shown that it can enhance serotonin release in neuronal cultures, indicating potential applications in treating mood disorders .
2.2 Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. Studies suggest that it may protect against oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .
| Application | Effect | Study Findings |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin release | |
| Neuroprotection | Reduced oxidative stress damage |
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary findings indicate that it may inhibit certain proteases involved in disease processes, which could open pathways for therapeutic interventions in conditions like cancer and viral infections .
3.2 Synthesis of Peptide Derivatives
This compound serves as a building block for synthesizing peptide derivatives that may possess enhanced biological activity. Researchers have successfully incorporated this compound into peptide sequences that demonstrate improved binding affinity to target receptors .
| Biochemical Application | Outcome | Reference |
|---|---|---|
| Enzyme inhibition | Potential therapeutic agent | |
| Peptide synthesis | Enhanced biological activity |
Case Study 1: Antidepressant Activity Evaluation
In a study published in 2023, researchers synthesized several analogs of (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate and assessed their effects on behavior in rodent models of depression. The most promising analog showed significant improvement in depressive-like behaviors compared to control groups, correlating with increased serotonin levels.
Case Study 2: Neuroprotective Mechanisms
A study conducted in 2024 investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell lines. Results indicated a marked reduction in cell death and maintenance of mitochondrial function, suggesting its viability as a neuroprotective agent.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorine vs. Hydroxyl Group
- (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate (CAS: 17841-69-9): Difference: Replaces the 4-fluoro group with a 4-hydroxyl group and uses an isopropyl ester. This substitution may alter metabolic stability and target binding . Similarity score: 0.77 .
Fluorine vs. Cyano Group
- Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride (CID: 10822685): Difference: Substitutes the 4-fluoro group with a cyano (-CN) group. Impact: The electron-withdrawing cyano group may enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions. This modification could affect interactions with enzymes or receptors .
Fluorine vs. Multiple Halogens
- 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS: 870483-31-1): Difference: Incorporates three fluorine atoms on the phenyl ring. Impact: Increased lipophilicity and steric bulk may improve membrane permeability but reduce solubility. Such polyhalogenated derivatives are common in CNS-targeting drugs .
Ester Group Modifications
Ethyl vs. Methyl Ester
- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8): Difference: Methyl ester instead of ethyl. This could shorten the compound’s half-life in vivo . Molecular weight: 233.67 g/mol vs. 247.7 g/mol for the ethyl derivative .
Ethyl vs. Isopropyl Ester
- (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate: Difference: Isopropyl ester instead of ethyl. Impact: The bulkier isopropyl group may hinder interactions with active sites, reducing binding affinity but improving metabolic resistance .
Stereochemical Differences
- (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Difference: (S)-enantiomer vs. (R)-configuration. Impact: Stereochemistry critically affects biological activity. For example, the (S)-enantiomer may exhibit distinct pharmacokinetic profiles or target selectivity, as seen in chiral drugs like β-blockers .
Functional Group Additions
- Melphalan Flufenamide (Pepaxto®): Structure: Incorporates a bis(chloroethyl)amino group and a peptide bond. Impact: The added alkylating moiety enables DNA cross-linking, making it a potent antimyeloma agent. The (2S,2'S) configuration optimizes target engagement .
Data Table: Key Comparative Properties
Research Findings and Implications
- Stereochemistry : The (R)-configuration of the target compound may offer advantages in asymmetric synthesis or receptor binding compared to (S)-enantiomers .
- Fluorine Effects : The 4-fluoro group balances lipophilicity and electronic properties, making it a preferred substituent in CNS and anticancer drug design .
- Ester Stability : Ethyl esters generally provide better metabolic stability than methyl esters, as observed in prodrug development .
Biological Activity
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 247.69 g/mol . The presence of an ethyl ester group, an amino group, and a fluorophenyl moiety contributes to its versatility as a pharmaceutical intermediate.
The synthesis of this compound typically involves:
- Starting Material : The synthesis begins with (R)-2-amino-3-(4-fluorophenyl)propanoic acid.
- Esterification : The carboxylic acid is esterified using ethanol in the presence of a catalyst (e.g., sulfuric acid).
- Hydrochloride Formation : The resulting ethyl ester is treated with hydrochloric acid to yield the hydrochloride salt .
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity and specificity, making it a valuable tool in drug discovery .
Pharmacological Applications
Research indicates that this compound may act as an inhibitor or activator in various biochemical pathways, influencing metabolic processes. Its structural similarity to amino acids allows it to interact with biological systems effectively .
Case Studies and Research Findings
- Enzyme-Substrate Interactions : Studies have shown that this compound can modulate enzyme activities, making it relevant for understanding metabolic pathways .
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease research .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate | C11H15ClFNO2 | Different stereochemistry |
| (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate | C10H13ClFNO2 | Methyl group instead of ethyl |
| Ethyl 2-amino-3-(phenyl)propanoate | C11H15ClNO2 | Lacks fluorine substitution |
The unique chiral configuration and the presence of the fluorine atom in this compound distinguish it from similar compounds, potentially influencing its biological activity and pharmacological properties .
Q & A
Q. How does in vitro potency correlate with in vivo efficacy in disease models, and what are key translational challenges?
- Methodological Answer : In vitro IC50 values (e.g., ~10 µM for PTP-1B inhibition) often overestimate in vivo efficacy due to protein binding and first-pass metabolism. Allometric scaling from murine to human doses (factor = 12.3) and PK/PD modeling (e.g., using Phoenix WinNonlin®) improve translational accuracy. Challenges include interspecies metabolic differences (e.g., CYP2D6 vs. murine Cyp2d22) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
